2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
Description
2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, a sulfonyl group, and an acetamide moiety, making it a subject of interest in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-17-12-13-20(14-19(17)3)33(31,32)24-15-28(23-11-7-5-9-21(23)26(24)30)16-25(29)27-22-10-6-4-8-18(22)2/h4-15H,16H2,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXZWQHXWIDRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Acetamide Moiety: The final step involves the acylation of the quinoline derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a synthetic derivative belonging to the class of dihydroquinolines, which has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, focusing on biological activity, therapeutic potential, and relevant case studies.
Antiviral Activity
Research indicates that derivatives of dihydroquinoline exhibit promising antiviral properties. Compounds similar to this compound have been studied for their ability to inhibit viral replication. In particular, studies have shown that modifications to the sulfonamide moiety can enhance the compound's efficacy against viruses such as HIV and influenza.
Case Study: Anti-HIV Activity
A study focused on synthesizing new anti-HIV agents based on the structure of this compound found that specific modifications significantly improved antiviral potency. The most effective derivatives exhibited EC50 values comparable to leading antiviral drugs.
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. In vitro studies demonstrated that it effectively reduces oxidative stress in neuronal cells, suggesting potential applications in neuroprotection.
Case Study: Neuroprotection
In cellular models simulating neurodegenerative conditions, the compound was shown to significantly reduce apoptosis rates induced by oxidative stress. This suggests its utility in treating diseases characterized by oxidative damage, such as Alzheimer's and Parkinson's disease.
Enzyme Inhibition
Research has also focused on the compound's ability to inhibit various enzymes, particularly cholinesterases. The findings indicate that it may serve as a noncompetitive inhibitor with promising activity compared to standard inhibitors.
Enzyme Inhibition Studies
Inhibitory activity against acetylcholinesterase was assessed using Lineweaver-Burk plots, revealing significant potential for developing treatments for conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiviral | Effective against HIV and influenza; modifications enhance potency |
| Antioxidant | Reduces oxidative stress; potential neuroprotective applications |
| Enzyme Inhibition | Noncompetitive inhibition of cholinesterases; implications for Alzheimer's treatment |
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
Uniqueness
2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a member of the quinoline family, which has garnered attention due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a quinolinone core with a sulfonyl group and an acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 378.46 g/mol. The presence of the dimethylbenzenesulfonyl group enhances its lipophilicity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which can affect tumor growth and metastasis.
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities:
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Antimicrobial Activity :
- Compounds similar to this quinoline derivative have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that quinoline derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways .
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for related compounds have shown potent inhibition (e.g., COX-2 IC50 = 0.011 μM) indicating strong anti-inflammatory potential .
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Anticancer Properties :
- Preliminary studies indicate that the compound may exhibit cytotoxic effects on various cancer cell lines. For example, derivatives have shown growth inhibition in breast cancer (MCF-7) cells with GI50 values suggesting effective cytotoxicity . Further investigations into the apoptotic pathways activated by these compounds are ongoing.
Case Studies
Several studies have highlighted the biological activity of related compounds:
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Study on Antimicrobial Efficacy :
A recent study synthesized a series of quinoline derivatives and tested their antimicrobial efficacy against various pathogens. The results indicated that compounds with similar structural features to the target compound exhibited significant antibacterial activity, particularly against resistant strains . -
Anti-inflammatory Assessment :
In a pharmacokinetic study involving N-(benzene sulfonyl) acetamide derivatives, one compound was shown to significantly reduce inflammation in animal models, supporting its potential use in treating inflammatory diseases .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
